An In-depth Technical Guide to 4-(Cyclopentyloxy)aniline Hydrochloride
An In-depth Technical Guide to 4-(Cyclopentyloxy)aniline Hydrochloride
This guide provides a comprehensive technical overview of 4-(Cyclopentyloxy)aniline hydrochloride, a key intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, characterization, and applications, grounding all information in established scientific principles and practices.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of active pharmaceutical ingredients (APIs), including analgesics, antimalarials, and sulfa drugs.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. 4-(Cyclopentyloxy)aniline hydrochloride represents a valuable building block where the ether linkage at the para position introduces a moderately lipophilic and conformationally constrained cyclopentyl group. This modification can enhance interactions with hydrophobic pockets in biological targets and improve pharmacokinetic profiles. This guide will serve as a detailed manual covering the essential technical aspects of this compound from synthesis to application.
Chemical Identity and Physicochemical Properties
4-(Cyclopentyloxy)aniline hydrochloride is the salt form of the parent free base, 4-(Cyclopentyloxy)aniline. The hydrochloride salt is generally preferred in laboratory settings and for formulation due to its enhanced stability and crystallinity compared to the free amine.
Chemical Structure:
Figure 1. Chemical structure of 4-(Cyclopentyloxy)aniline hydrochloride.
The structure consists of a central benzene ring substituted at the 1- and 4-positions with an ammonium group (-NH₃⁺) and a cyclopentyloxy group (-O-c-C₅H₉), respectively, with a chloride counter-ion.
Physicochemical Data Summary:
The following table summarizes the key properties of the free base, 4-(Cyclopentyloxy)aniline, which are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [2][3] |
| Molecular Weight | 177.24 g/mol | [2] |
| CAS Number | 26455-36-7 (Free Base) | [2] |
| Predicted XlogP | 2.5 | [3][4][5] |
| Monoisotopic Mass | 177.11537 Da | [3][4][5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Table 1. Key physicochemical properties of 4-(Cyclopentyloxy)aniline.
Synthesis and Purification: A Validated Protocol
The synthesis of 4-(Cyclopentyloxy)aniline is most commonly achieved via a Williamson ether synthesis, a robust and well-established method. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.
Synthesis of 4-(Cyclopentyloxy)aniline (Free Base)
This protocol involves the alkylation of 4-aminophenol with a cyclopentyl halide.
Reaction Scheme:
Figure 2. Williamson ether synthesis of 4-(Cyclopentyloxy)aniline.
Step-by-Step Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, forming a phenoxide intermediate. This nucleophilic phenoxide is necessary for the subsequent alkylation step.
-
Alkylation: Add cyclopentyl bromide (1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(Cyclopentyloxy)aniline.
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure free base.
Formation of the Hydrochloride Salt
-
Dissolve the purified 4-(Cyclopentyloxy)aniline in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-(Cyclopentyloxy)aniline hydrochloride as a stable, crystalline solid. A similar procedure is used for preparing other aniline hydrochlorides.[6]
Synthesis Workflow Diagram```dot
Caption: General role of 4-(Cyclopentyloxy)aniline as a starting material in a multi-step API synthesis.
Safety and Handling
As with all aniline derivatives, 4-(Cyclopentyloxy)aniline hydrochloride must be handled with care. The safety profile is generally dictated by the aniline core.
-
Hazards: Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled. I[7]t can cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer. I[7][8]t can also interfere with the ability of the blood to carry oxygen, leading to methemoglobinemia. *[9][10] Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. W[8]ork should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing dust and prevent contact with skin and eyes. W[8][10]ash hands thoroughly after handling. *[10] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. T[10]he compound may be light-sensitive and hygroscopic.
4-(Cyclopentyloxy)aniline hydrochloride is a strategically important chemical intermediate for drug discovery and development. Its synthesis is straightforward, and its structure offers a valuable combination of an aromatic amine for further derivatization and a cyclopentyloxy group for modulating physicochemical properties. This guide has provided a detailed, experience-grounded overview of its synthesis, characterization, and application, intended to equip researchers with the necessary knowledge for its effective use in the laboratory.
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